molecular formula C15H20N2O3 B1297209 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid CAS No. 510764-92-8

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

カタログ番号 B1297209
CAS番号: 510764-92-8
分子量: 276.33 g/mol
InChIキー: PPICKBJUGOIFSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not mentioned in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

科学的研究の応用

Supramolecular Assembly and Molecular Switching

One notable application involves the use of heteroditopic monomers, including a molecule with structural similarities to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, in the assembly of chemically and electrochemically responsive supramolecular ensembles. These ensembles exhibit molecular switching characteristics, where the addition of an organic base triggers self-assembly, and the structure can be disaggregated by adding an organic acid or through electrolysis (Kim et al., 2015).

Therapeutic Agent Development

Another significant application is in the development of therapeutic agents. For instance, a compound structurally related to this compound underwent diastereoselective synthesis and was identified as a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This compound, now in Phase I clinical trials, highlights the importance of such molecules in pharmaceutical research (Anderson et al., 2016).

Inhibition of αvβ6 Integrin

Further extending its therapeutic potential, derivatives of this compound have been synthesized and evaluated for their selectivity and affinity towards αvβ6 integrin, a protein implicated in idiopathic pulmonary fibrosis. These studies identified compounds with high affinity for αvβ6 integrin, demonstrating the role of such molecules in the design of inhibitors for the inhaled treatment of this condition (Procopiou et al., 2018).

Antimicrobial Activity

Additionally, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester (PPE), led to compounds with notable antimicrobial activity. This synthesis pathway underscores the potential of structurally similar compounds to this compound in antimicrobial applications (Zareef et al., 2008).

Anti-cancer and Anti-inflammatory Properties

Research also highlights the synthesis of 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), demonstrating significant anti-inflammatory and anticancer activities. Such studies indicate the potential of this compound analogs in developing new therapeutic agents with anti-inflammatory and anticancer properties (Zulfiqar et al., 2021).

特性

IUPAC Name

5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPICKBJUGOIFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193496
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510764-92-8
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。